

In Vitro Efficacy of Pyridazin-3(2H)-one Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: **4,5-Dibromopyridazin-3(2h)-one**

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the in vitro efficacy of various derivatives of pyridazin-3(2H)-one. It is important to note that while the core topic focuses on **4,5-Dibromopyridazin-3(2h)-one** derivatives, a comprehensive literature search did not yield specific in vitro efficacy data for this particular scaffold. Therefore, this guide presents findings on the broader class of pyridazin-3(2H)-one derivatives to offer valuable insights into their potential biological activities. The presented data, experimental protocols, and proposed mechanisms of action for various pyridazinone analogs can serve as a foundational resource for the design and evaluation of novel **4,5-dibromopyridazin-3(2h)-one** derivatives.

Overview of Biological Activities

Pyridazin-3(2H)-one derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of in vitro biological activities. These include anticancer, antimicrobial, and vasodilatory effects, among others. The biological activity is significantly influenced by the nature and position of substituents on the pyridazinone ring.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the in vitro biological activities of various pyridazin-3(2H)-one derivatives based on available literature.

Table 1: Anticancer Activity of Pyridazin-3(2H)-one Derivatives

Compound/Derivative	Cell Line	Assay Type	IC50 (μM)	Reference
Pyridazino[4,5-b]indol-4-one (Furan-2-yl analog)	Huh-7, Caco2, MDA-MB-231	Antiproliferative	Submicromolar	[1]
1,3,4-Thiadiazole derivative (A2)	MCF-7	Cytotoxicity	52.35	[2]
1,3,4-Thiadiazole derivative (A3)	MCF-7	Cytotoxicity	54.81	[2]
1,3,4-Thiadiazole derivative (B1)	MCF-7	Cytotoxicity	53.9	[2]
1,3,4-Thiadiazole derivative (B3)	MCF-7	Cytotoxicity	54.1	[2]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 7)	HCT-116	Anticancer	0.0922	[3]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 9)	HCT-116	Anticancer	0.101	[3]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 14)	HCT-116	Anticancer	0.1201	[3]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 18)	HCT-116	Anticancer	0.115	[3]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 19)	HCT-116	Anticancer	0.118	[3]

ane derivative
(Compound 19)

Table 2: Antimicrobial Activity of Pyridazin-3(2H)-one Derivatives

Compound/Derivative	Microorganism	Assay Type	MIC (µg/mL)	Reference
4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-dihydropyridine (Compound 2b)	S. aureus	Antibacterial	64	[4]
2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine (Compound 3a)	S. aureus, B. subtilis	Antibacterial	64	[4]
2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine (Compound 3e)	B. subtilis	Antibacterial	64	[4]
2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine (Compound 3g)	B. subtilis	Antibacterial	64	[4]
1,4-dihydropyridine derivative (Compound 33)	M. smegmatis	Antibacterial	9	[5]
1,4-dihydropyridine derivative (Compound 33)	S. aureus	Antibacterial	25	[5]

1,4-

dihydropyridine
derivative

(Compound 33)

E. coli

Antibacterial

100

[5]

Table 3: Vasorelaxant Activity of Pyridazin-3(2H)-one Derivatives

Compound/Derivative	Assay Type	EC50 (μM)	Reference
4-substituted thiosemicarbazide side chain (Compound 4f)	Vasorelaxant	0.0136	[6][7]
4-substituted thiosemicarbazide side chain (Compound 4h)	Vasorelaxant	0.0117	[6][7]
Cyclized thiosemicarbazide side chain (Compound 5d)	Vasorelaxant	0.0053	[6][7]
Cyclized thiosemicarbazide side chain (Compound 5e)	Vasorelaxant	0.0025	[6][7]
6-(4- carboxymethyloxyphe- nyl)-4,5-dihydro- 3(2H)-pyridazinone amide	Vasodilatory	0.051	[8]
N,O-dibenzyl derivative	Vasodilator and antiplatelet	35.3	[8]
2-substituted-6- phenyl-4,5- dihdropyridazin- 3(2H)-one	Vasorelaxant	0.08	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of pyridazin-3(2H)-one derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared.
- **Serial Dilution:** The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
- **Inoculation:** Each well is inoculated with the microbial suspension.

- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Isolated Tissue Bath Assay for Vasorelaxant Activity

This ex vivo method assesses the ability of a compound to relax pre-contracted blood vessels.

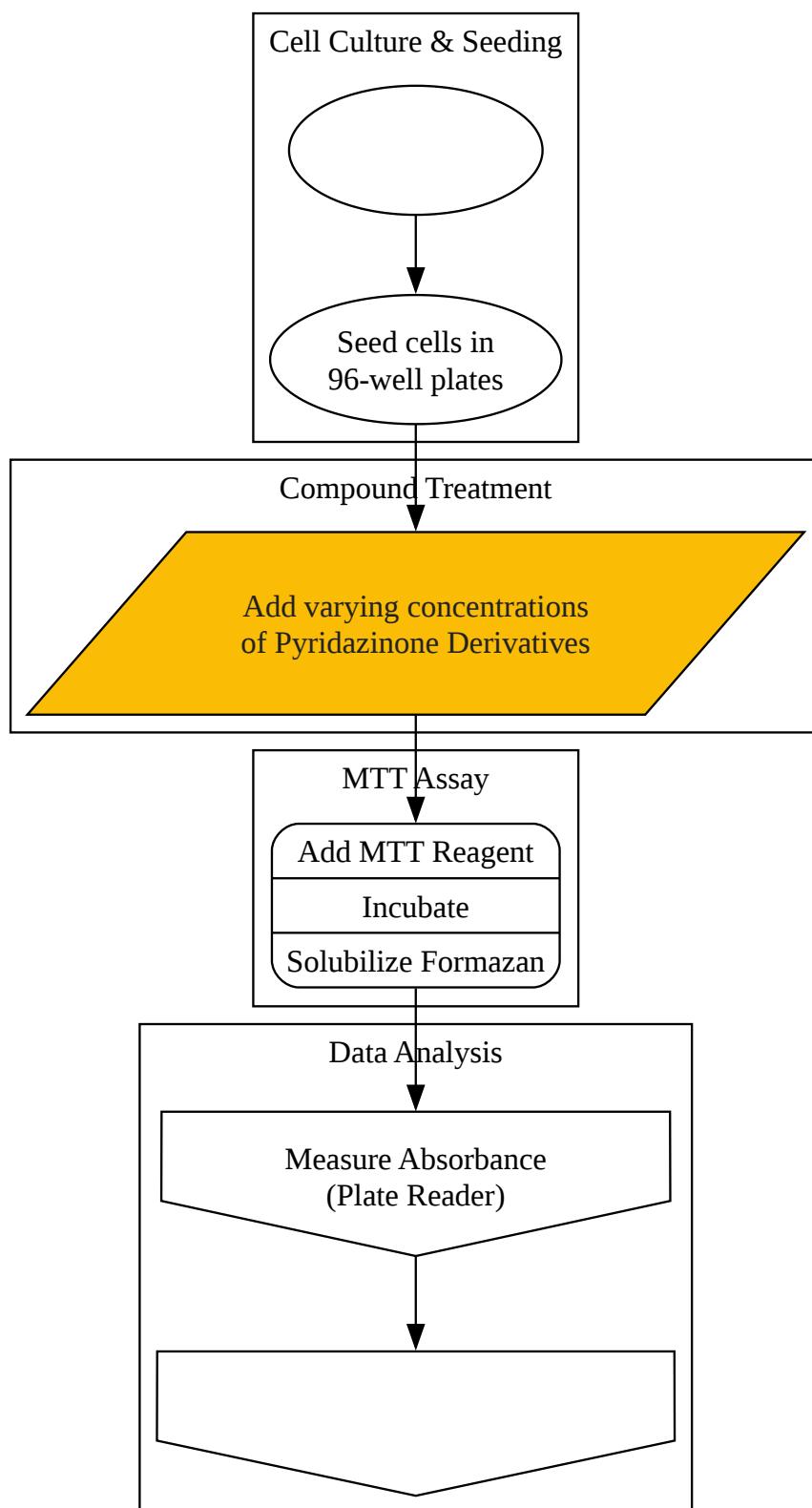
- Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
- Contraction: The arterial ring is pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
- Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
- Measurement of Relaxation: The isometric tension of the arterial ring is continuously recorded. Relaxation is measured as the percentage decrease in the pre-contracted tension.
- Data Analysis: A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.

Visualizing Experimental Processes and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental Workflow: In Vitro Anticancer Screening

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